4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
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Overview
Description
4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex heterocyclic compound that features a triazolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of hydrazine derivatives with ortho esters to form the triazolo-pyridazine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Thiols and halogenated aromatic compounds under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted triazolo-pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound’s triazolo-pyridazine core can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may enhance binding affinity through π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Exhibit diverse biological activities, including antiviral and antitumor properties.
Uniqueness
4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is unique due to its combination of a triazolo-pyridazine core with a nitrophenylmethylsulfanyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-3-1-12(2-4-14)11-26-16-6-5-15-19-20-17(22(15)21-16)13-7-9-18-10-8-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAQFVEZKCIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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